molecular formula C11H12N2O2S B8623829 Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8623829
M. Wt: 236.29 g/mol
InChI Key: SCMXHNXOIBRFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029545B2

Procedure details

Alternatively, a mixture of 2-amino-3-thiophenecarbonitrile (2.5 g, 20.13 mmol), ethyl 3-oxobutanoate (2.80 mL, 22.15 mmol) and SnCl4 (4.73 mL, 40.3 mmol) in toluene (135 mL) was stirred at RT for 30 min, and then refluxed for 2 h. The mixture was then basified with 6M NaOH (ca. 25 mL), diluted with 10% MeOH in DCM (40 mL), and the mixture filtered through celite. The organic layer of the filtrate was then separated and the aqueous layer re-extracted with 10% MeOH in DCM (50 mL×3). The combined organic layers were dried and concentrated. The residue was then purified by chromatography on silica, eluting with a gradient of 0-10% ethyl acetate in DCM, to give the title compound. Another batch of 2-amino-3-thiophenecarbonitrile (2.5 g, 20.13 mmol) was subjected to the same procedure and the products from each reaction were combined to give the title compound (2.36 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].O=[C:10]([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl[Sn](Cl)(Cl)Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.CO.C(Cl)Cl>[NH2:8][C:7]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:10]([CH3:17])[N:1]=[C:2]2[S:3][CH:4]=[CH:5][C:6]=12 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Name
Quantity
2.8 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Name
SnCl4
Quantity
4.73 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
135 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with 10% MeOH in DCM (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-10% ethyl acetate in DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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